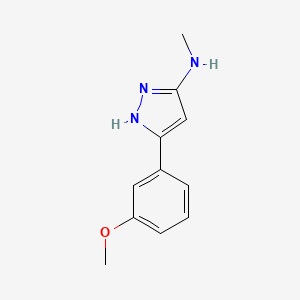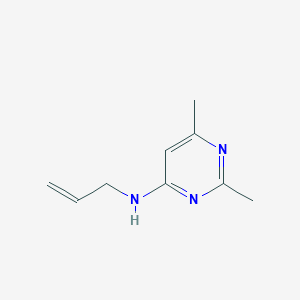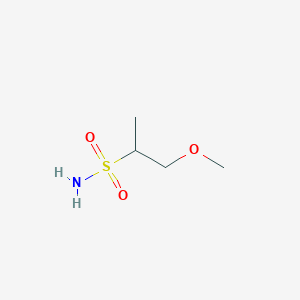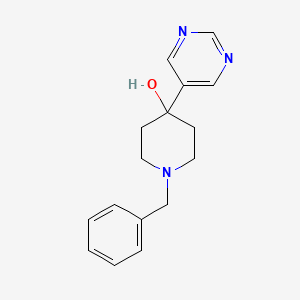
1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol
Descripción general
Descripción
1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol, also known as BPP, is a synthetic compound with a variety of applications in scientific research. BPP is a piperidine-based compound that is used in the synthesis of a variety of molecules, as well as in the study of the mechanisms of action of various drugs. BPP has been studied for its ability to modulate the activity of certain enzymes, receptors, and channels, as well as its potential use in the development of new drugs.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol has a variety of applications in scientific research. It has been used as a tool to study the mechanisms of action of various drugs, as well as to study the activity of certain enzymes, receptors, and channels. 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Additionally, 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol has been used to study the pharmacokinetics of various drugs, as well as to study the effects of drugs on the immune system.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is not fully understood, but it is believed to act as an agonist at certain receptors and channels. 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is thought to bind to certain receptors and channels, which then causes a change in the activity of the receptor or channel. This change in activity can lead to the activation or inhibition of certain biochemical processes, which can then lead to the desired effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol are not fully understood, but it is believed to modulate the activity of certain enzymes, receptors, and channels. 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is thought to bind to certain receptors and channels, which then causes a change in the activity of the receptor or channel. This change in activity can lead to the activation or inhibition of certain biochemical processes, which can then lead to the desired effects of the drug. 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is also thought to modulate the activity of certain enzymes, which can then lead to the desired effects of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is a relatively stable compound, and it is not toxic in high concentrations. However, 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is not always easy to obtain, and it is not always easy to synthesize in large quantities. Additionally, it is not always easy to determine the exact concentration of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol needed for a particular experiment.
Direcciones Futuras
There are several potential future directions for the use of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol in scientific research. 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol could be used to study the effects of drugs on the immune system, as well as to study the pharmacokinetics of various drugs. Additionally, 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol could be used to study the effects of drugs on the central nervous system and the cardiovascular system. 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol could also be used to study the effects of drugs on the development of certain diseases, such as cancer. Finally, 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol could be used to study the effects of drugs on the metabolism of certain molecules, such as carbohydrates.
Propiedades
IUPAC Name |
1-benzyl-4-pyrimidin-5-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-10-17-13-18-11-15)6-8-19(9-7-16)12-14-4-2-1-3-5-14/h1-5,10-11,13,20H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJISRRXRUXQLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CN=CN=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

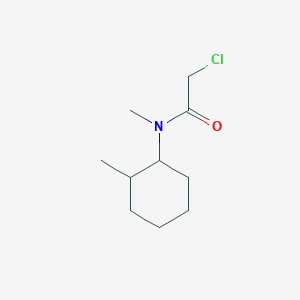
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)




